molecular formula C13H13NO3 B1247907 p-Hydroxyphenopyrrozin

p-Hydroxyphenopyrrozin

Cat. No.: B1247907
M. Wt: 231.25 g/mol
InChI Key: KFPFLSSRTQAZQF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Hydroxyphenopyrrozin is a secondary metabolite belonging to the class of pyrrolizidine alkaloids, originally isolated from marine-derived fungi such as Penicillium brocae . This compound features a distinctive 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core structure, which has been the subject of synthetic studies to enable further biological investigation . In research settings, this compound has demonstrated noteworthy biological activities. It has been reported to exhibit moderate antimicrobial properties . Furthermore, scientific investigations have revealed its cytotoxic effects against various human tumor cell lines, highlighting its value as a candidate for exploratory research in oncology and infectious disease . The compound is often produced by fungi grown in specific culture conditions, such as Czapek medium, underscoring the importance of cultivation techniques in accessing this natural product . The broader structural class of pyrrolidine-2,3-diones, to which its core scaffold is related, has been identified as a promising, underexplored framework with inherent anti-biofilm and antimicrobial potential against Gram-positive pathogens . This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to explore its mechanism of action and potential applications in drug discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(8S)-2-hydroxy-1-(4-hydroxyphenyl)-5,6,7,8-tetrahydropyrrolizin-3-one

InChI

InChI=1S/C13H13NO3/c15-9-5-3-8(4-6-9)11-10-2-1-7-14(10)13(17)12(11)16/h3-6,10,15-16H,1-2,7H2/t10-/m0/s1

InChI Key

KFPFLSSRTQAZQF-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H]2C(=C(C(=O)N2C1)O)C3=CC=C(C=C3)O

Canonical SMILES

C1CC2C(=C(C(=O)N2C1)O)C3=CC=C(C=C3)O

Synonyms

5,6,7,7a(S)-tetrahydro-2-hydroxy-1-(p-hydroxyphenyl)-3H-pyrrolizin-3-one
7a(S)-p-hydroxyphenopyrrozin

Origin of Product

United States

Discovery and Natural Occurrence Research

Isolation from Marine-Derived Fungi

The identification of p-Hydroxyphenopyrrozin is a direct result of the chemical investigation of fungi isolated from distinct marine habitats. These microorganisms, having adapted to extreme and competitive environments, produce a diverse array of secondary metabolites.

Scientific studies have successfully isolated this compound from at least two distinct fungal species:

Chromocleista sp. : As part of an investigation into metabolites from marine fungi, this compound was identified as a new compound from a fungus of the genus Chromocleista. nih.govacs.org The structure of the compound was determined through mass spectroscopy, NMR experiments, and its absolute configuration was confirmed by X-ray crystallography. acs.org

Penicillium brocae MA-231 : This endophytic fungus, isolated from a marine mangrove plant, was also found to produce this compound. rsc.org Its isolation from this strain occurred during a study utilizing the "one strain-many compounds" (OSMAC) approach, which involves varying culture conditions to induce the production of a wider range of secondary metabolites. rsc.org

The environments from which the producing fungi were sourced are key to understanding the ecological role and biosynthetic origins of this compound.

Deep-Water Sediments : The Chromocleista sp. strain was isolated from a marine sediment sample collected by a manned submersible at a depth of 70 meters in the Gulf of Mexico. nih.govacs.org This context highlights the potential of deep-sea microbes as a source for novel natural products.

Mangrove Endophytes : The Penicillium brocae MA-231 strain was isolated as an endophyte from the fresh tissue of the marine mangrove plant Avicennia marina. rsc.orgresearchgate.netnih.gov The plant tissue was collected from Hainan Island in the People's Republic of China. rsc.org Mangrove ecosystems are known for their rich biodiversity and are a fertile ground for the discovery of fungi that produce bioactive compounds. nih.govatlantis-press.com

Table 1: Fungal Sources and Isolation Environments of this compound

Fungal Strain Environment Type Geographical Location Host/Source
Chromocleista sp. Deep-Water Sediment Gulf of Mexico Marine Sediment
Penicillium brocae MA-231 Mangrove Endophyte Hainan Island, China Avicennia marina

Co-occurrence with Structurally Related Natural Products

Chemical analysis of the extracts from Chromocleista sp. and Penicillium brocae MA-231 revealed that this compound is not produced in isolation. It co-occurs with a variety of other secondary metabolites, including direct precursors, derivatives, and other compounds from related biosynthetic pathways.

Phenopyrrozin (B1248551), a structurally similar and well-known compound, was found to be co-produced with this compound in both the Chromocleista sp. and Penicillium brocae MA-231 fungal strains. nih.govacs.orgrsc.org The structure of phenopyrrozin differs from this compound only by the absence of a hydroxyl group on the phenyl ring.

During the investigation of Penicillium brocae MA-231 cultured in a Czapek medium, two new derivatives of this compound, named Brocapyrrozin A and Brocapyrrozin B, were discovered. rsc.org These compounds represent further structural modifications of the this compound scaffold, highlighting the biosynthetic versatility of the fungal strain. rsc.org

A broader examination of the metabolites from these fungi shows a significant presence of diketopiperazines and related compounds.

From Chromocleista sp. , several known diketopiperazines were co-isolated, including cyclo(L-Pro-L-Tyr), cyclo(L-Pro-L-Phe), cyclo(L-Pro-L-Val), and cyclo(L-Pro-D-Leu). acs.org Additionally, two novel diketopiperazines were identified from this strain. nih.govacs.org

From Penicillium brocae MA-231 , a diverse array of nitrogen-containing compounds was identified alongside this compound. rsc.org These include thiodiketopiperazines such as penicibrocazines F–I and other alkaloids like epicoccin A and phomazine A. rsc.org Notably, the compound 4-hydroxy-3-phenyl-1H-pyrrol-2(5H)-one, which belongs to the pyrrolidine-2,3-dione (B1313883) class, was also isolated. rsc.org Other studies on this same fungus using different culture media have yielded another class of diketopiperazines known as brocazines. researchgate.netnih.gov

Chemical Synthesis and Biosynthetic Investigations

Total Synthesis Methodologies and Advances

The chemical synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) core, characteristic of p-Hydroxyphenopyrrozin, can be achieved through various strategies, ranging from linear, multi-step routes to more convergent and concise methods.

Multi-Step Synthetic Routes (e.g., from L-proline)

A foundational strategy for constructing the this compound scaffold begins with readily available amino acid precursors, most notably L-proline, which forms the pyrrolidine (B122466) portion of the molecule. A plausible multi-step route involves the coupling of L-proline with a second amino acid, in this case, a derivative of p-hydroxyphenylglycine, to form a linear dipeptide. Subsequent intramolecular cyclization of this dipeptide, typically through the formation of an amide bond, yields the core diketopiperazine structure, which is the foundational pyrrolo[1,2-a]pyrazine-1,4-dione ring system.

This step-wise approach offers robust control over the stereochemistry of the final product, which is dictated by the chirality of the starting amino acids. The key transformations in such a synthesis are summarized below.

StepDescriptionStarting MaterialsKey Reagents/ConditionsIntermediate/Product
1Peptide CouplingProtected L-proline, Protected p-hydroxyphenylglycineCoupling agents (e.g., DCC, HOBt)Linear dipeptide
2DeprotectionProtected linear dipeptideAcidic or basic conditionsDeprotected dipeptide
3Intramolecular CyclizationDeprotected linear dipeptideHeat or base catalysisPyrrolo[1,2-a]pyrazine-1,4-dione core
4Final ModificationsCore structureSpecific reagents for functional group manipulationThis compound

Concise Synthetic Strategies (e.g., condensation cyclization of cyclic imines and α-oxoesters)

Another modern and efficient method involves the cyclization of 2-formylpyrrole-based enaminones in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the pyrazine (B50134) ring. nih.gov Late-stage pyrazine formation through the heterodimerization of two distinct α-aminoketone fragments represents another powerful and convergent approach to this class of molecules. nih.gov These methods are valued for their ability to rapidly assemble the complex core structure.

Biosynthetic Pathway Elucidation Efforts

Understanding how this compound is naturally produced provides insight into its biological role and can offer alternative, enzyme-based methods for its production.

Investigations into Biochemical Origin

Compounds featuring the pyrrolo[1,2-a]pyrazine-1,4-dione skeleton are known secondary metabolites produced by various microorganisms, particularly bacteria from the genera Streptomyces and Bacillus. frontiersin.orgscispace.comekb.eg These molecules are a class of cyclic dipeptides, or 2,5-diketopiperazines (DKPs). Their biosynthesis is generally understood to arise from the condensation of two L-amino acids.

For this compound, the biochemical precursors are presumed to be L-proline, which forms the pyrrolidine ring, and a second amino acid responsible for the p-hydroxyphenyl group, such as L-tyrosine or L-p-hydroxyphenylglycine. These amino acids are activated and linked together by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPS). The final cyclization to release the diketopiperazine product is often catalyzed by a dedicated domain within the NRPS machinery.

Application of Isotopic Labeling Studies (e.g., ¹³C-labeling) for Related Compounds

Isotopic labeling is a powerful technique used to trace the metabolic journey of precursor molecules into a final natural product. To definitively confirm the amino acid origins of this compound, a feeding study using stable isotopes would be employed.

In a typical experiment, the producing microorganism (e.g., a Bacillus sp.) would be cultivated in media supplemented with isotopically labeled precursors, such as ¹³C-labeled L-proline and ¹³C-labeled L-tyrosine. After a period of growth and secondary metabolite production, the this compound would be extracted and purified. Analysis of the compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry would reveal the specific positions of the ¹³C labels. This incorporation pattern serves as a metabolic map, providing conclusive evidence of the biosynthetic building blocks.

Identification of Putative Biosynthetic Gene Clusters

The enzymatic machinery required to synthesize a secondary metabolite like this compound is encoded by a set of genes that are typically located together on the chromosome of the producing organism. This localized grouping of genes is known as a Biosynthetic Gene Cluster (BGC).

The identification of the BGC for this compound would begin with sequencing the genome of a known producing bacterial strain. youtube.com This genomic data would then be analyzed with specialized bioinformatics software, such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), which is designed to detect the signature genes associated with natural product biosynthesis. youtube.com For a diketopiperazine like this compound, the search would focus on identifying NRPS gene clusters.

Once a candidate BGC is located, its function can be confirmed through genetic experiments. For example, deleting a key gene within the cluster should abolish the production of the compound. Conversely, expressing the entire BGC in a different, non-producing host organism could enable the new host to produce this compound, thereby confirming the cluster's direct role in its biosynthesis. nih.gov

Investigation MethodDescriptionExpected Outcome
Biochemical Origin Analysis of related natural products and biosynthetic pathways.Identification of L-proline and L-tyrosine/L-p-hydroxyphenylglycine as likely precursors.
Isotopic Labeling Feeding ¹³C-labeled amino acids to the producing organism and analyzing the product.Confirmation of the specific amino acid building blocks and their incorporation pattern.
Gene Cluster Identification Genome sequencing of the producing organism and bioinformatic analysis using tools like antiSMASH.Location of a putative Non-Ribosomal Peptide Synthetase (NRPS) gene cluster responsible for the compound's synthesis.

Biotechnological Production Strategies

The production of this compound, a specialized metabolite, through biotechnological means offers a promising alternative to complex chemical synthesis. Fermentation using microbial strains, particularly fungi, is the primary avenue for its production. The successful cultivation and maximization of yield depend on a systematic approach that encompasses optimizing culture conditions, exploring metabolic potential, and planning for large-scale production.

Optimization of Fermentation Conditions

The biosynthesis of fungal secondary metabolites like this compound is highly sensitive to the surrounding environmental and nutritional conditions. Optimizing these parameters is a critical step to enhance productivity. This is typically achieved by systematically varying factors such as medium composition, pH, temperature, and aeration. plos.org Methodologies like Response Surface Methodology (RSM) are powerful tools for modeling and optimizing these interactive effects to maximize yields. mdpi.compeerj.com

Key fermentation parameters that require optimization include:

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence fungal growth and secondary metabolite production. Different fungi exhibit distinct preferences, and the ideal C/N ratio must be determined empirically. For instance, studies on other fungi have shown that varying glucose concentrations can dramatically alter metabolite yields. peerj.com

pH: The pH of the culture medium affects nutrient uptake and enzymatic activities essential for biosynthesis. The optimal pH for this compound production needs to be maintained throughout the fermentation process, which can be challenging as microbial metabolism often leads to pH shifts.

Temperature: Temperature influences fungal growth rates and the activity of biosynthetic enzymes. The optimal temperature for cell growth may not coincide with the optimal temperature for the production of the target metabolite, necessitating a careful balance. peerj.com

Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and for many enzymatic reactions in the biosynthetic pathway. Agitation ensures homogenous mixing of nutrients and oxygen, but excessive shear stress can damage fungal mycelia. The interplay between agitation speed and aeration rate is therefore a key focus for optimization. peerj.com

A systematic approach, often starting with single-factor experiments followed by statistical methods like the Plackett-Burman design, can efficiently identify the most influential factors before final optimization using RSM. plos.orgmdpi.com

Table 1: Key Fermentation Parameters and Their General Impact on Metabolite Production

Parameter General Impact on Fungal Fermentation Optimization Goal for this compound Production
Carbon Source (e.g., Glucose) Primary source of energy and building blocks for biosynthesis. Concentration affects growth and product formation. Determine the optimal type and concentration to maximize the carbon flux towards the this compound pathway.
Nitrogen Source (e.g., Peptone) Essential for the synthesis of amino acids, proteins, and enzymes. The C/N ratio is critical. Identify the nitrogen source and C/N ratio that triggers the highest specific productivity of the compound.
Initial pH Affects cell membrane permeability, nutrient solubility, and enzyme stability. Define the optimal initial pH and control strategy to maintain it within a narrow range for maximal yield. peerj.com
Temperature Influences enzyme kinetics and microbial growth rate. Establish the ideal temperature profile for both the growth phase and the production phase of the fermentation. peerj.com

| Agitation Speed (rpm) | Ensures homogeneity of the culture, improves mass transfer (nutrients, oxygen), but can cause shear stress. | Balance the need for mixing and oxygen transfer with the prevention of mycelial damage. peerj.com |

"One Strain, Many Compounds" (OSMAC) Approach for Metabolite Diversity

Fungal genomes contain numerous biosynthetic gene clusters (BGCs) for secondary metabolites, many of which are not expressed under standard laboratory fermentation conditions. researchgate.net These are often referred to as "silent" or "cryptic" BGCs. The "One Strain, Many Compounds" (OSMAC) approach is a foundational strategy to unlock this hidden metabolic potential. nih.gov By systematically altering cultivation parameters, one at a time, it is possible to induce the expression of these silent gene clusters, leading to the production of novel or higher quantities of desired metabolites like this compound. mdpi.com

The OSMAC strategy involves modifying various aspects of the fermentation process:

Media Composition: Altering the carbon and nitrogen sources, adding precursor molecules, or changing the concentration of trace elements can significantly shift the metabolic output of a fungus. researchgate.net

Physical Parameters: Variations in temperature, pH, aeration, and agitation can act as environmental triggers for different metabolic pathways.

Epigenetic Modifiers: The addition of small molecules that influence DNA methylation or histone acetylation can derepress silent BGCs.

Co-cultivation: Growing the producing strain with other microorganisms can induce defense-related pathways, leading to the production of unique compounds.

Applying the OSMAC approach to the this compound-producing strain could not only enhance the yield of the target compound but also lead to the discovery of structurally related analogues with potentially novel bioactivities. mdpi.comnih.gov This method is a powerful tool for exploring the full chemical diversity of a single microbial strain. researchgate.net

Table 2: Examples of OSMAC Strategies to Enhance Metabolite Production

Strategy Parameter Varied Rationale
Nutrient Modification Change carbon source (e.g., from glucose to fructose (B13574) or starch); change nitrogen source (e.g., from peptone to yeast extract or ammonium sulfate). Different nutrients can activate distinct gene regulatory networks, altering metabolic flux and inducing different biosynthetic pathways. researchgate.net
pH Shift Cultivate at different initial pH values (e.g., 5.0, 6.5, 8.0). Changes in external pH can mimic different environmental niches, triggering stress responses and the production of specific secondary metabolites.
Osmotic Stress Add salts like KBr or use seawater-based media. Induces an osmotic imbalance, which can activate cryptic BGCs as a physiological response. researchgate.net

| Solid vs. Liquid Culture | Grow the fungus on solid media (e.g., rice) versus in submerged liquid fermentation. | The physical environment and nutrient availability differ significantly, often leading to drastically different metabolite profiles. |

Considerations for Bioreactor Cultivation and Scale-Up

Transitioning the production of this compound from laboratory-scale shake flasks to large-scale industrial bioreactors presents significant challenges. Successful scale-up requires maintaining consistent product yield and quality, which depends on preserving key process parameters across different scales. researchgate.net

Key considerations for bioreactor cultivation and scale-up include:

Mass Transfer: Ensuring adequate oxygen transfer is often the most critical factor in aerobic fermentations. The volumetric mass transfer coefficient (kLa) is a key parameter used to characterize a bioreactor's ability to supply oxygen to the culture. mdpi.com Scale-up strategies often aim to maintain a constant kLa. researchgate.net

Mixing: Proper mixing is essential to maintain a homogeneous environment, preventing gradients in pH, temperature, and nutrient concentration. a3p.org However, the power input per unit volume (P/V) and impeller tip speed must be carefully managed to avoid shear-induced damage to the fungal mycelia. researchgate.net Constant P/V is a commonly used criterion for scaling up agitation. a3p.org

CO2 Removal: As cell density increases, the removal of metabolic byproducts like carbon dioxide becomes crucial. Inadequate CO2 stripping can lead to a drop in pH and inhibit cell growth and productivity. researchgate.net Aeration strategies must balance oxygen supply with CO2 removal.

Process Monitoring and Control: Large-scale bioreactors must be equipped with reliable sensors for real-time monitoring of critical parameters like pH, dissolved oxygen (DO), and temperature. Advanced control strategies are needed to maintain these parameters at their optimal setpoints throughout the fermentation run.

A well-characterized small-scale bioreactor model is essential for generating the data needed to define the scale-up parameters. mdpi.com This allows for a more predictable and successful transfer of the this compound production process to an industrial scale.

Table 3: Key Parameters for Bioreactor Scale-Up

Scale-Up Parameter Description Common Strategy
Power Input per Volume (P/V) The amount of energy supplied by the agitator to the liquid volume. It relates to mixing efficiency and shear stress. Maintain a constant P/V across scales to ensure similar mixing characteristics. researchgate.neta3p.org
Volumetric Mass Transfer Coefficient (kLa) Represents the efficiency of oxygen transfer from the gas phase to the liquid phase. Maintain a constant kLa to ensure consistent oxygen availability for the microorganisms. researchgate.netmdpi.com
Impeller Tip Speed The linear speed at the outer edge of the impeller. It is related to the maximum shear stress in the vessel. Keep tip speed below a critical value to avoid cell damage, especially for shear-sensitive filamentous fungi. mdpi.com

| Volumetric Gas Flow Rate (vvm) | The volume of gas supplied per volume of liquid per minute. It influences both oxygen supply and CO2 stripping. | Often used in combination with P/V to achieve desired kLa and CO2 removal rates. researchgate.net |

Based on a comprehensive search of available scientific literature, there is no specific research data on the biological activities of the chemical compound this compound corresponding to the detailed outline provided.

While the compound is indexed in chemical databases such as ChemSpider under the IUPAC name (7aS)-2-Hydroxy-1-(4-hydroxyphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one, no published studies detailing its in vitro or cellular-level biological activities were found. chemspider.com

Consequently, it is not possible to provide an article with detailed research findings, data tables, or specific information regarding its:

Antimicrobial Activity: No data was found on its antibacterial spectrum against Staphylococcus aureus, Vibrio anguillarum, or Escherichia coli.

Antifungal Activity: No information is available regarding its potency against Candida albicans or Fusarium oxysporum.

Activity Against Plant Pathogens: There are no records of its effects on Colletotrichum gloeosporioides, Rhizoctonia solani, or Gaeumannomyces graminis.

Antiproliferative and Cytotoxic Activity: No studies were located that evaluate its effects on human cancer cell lines such as HCT-116, P388, A549, PANC-1, or NCI/ADR-RES, nor any assessment of its selectivity.

Therefore, the requested article cannot be generated with scientifically accurate and verifiable information at this time.

Biological Activity Research in Vitro and Cellular Levels

Other Biologically Relevant Activities4.3.1. Antimalarial Activity Studies4.3.2. Anti-Tuberculosis Activity Studies4.3.3. Radical Scavenging Activity Investigations

Further investigation into scientific databases and research publications did not yield any studies associated with "p-Hydroxyphenopyrrozin" in the context of these biological activities. It is possible that the compound is known by a different name, is a very recently discovered molecule with unpublished research, or has not yet been investigated for these specific properties.

Mechanistic Studies and Molecular Interactions

Investigations into Cellular and Molecular Targets

Research into the molecular targets of p-Hydroxyphenopyrrozin and related compounds has primarily focused on pathways controlling cell survival and death. These studies highlight a multi-faceted mechanism of action, targeting critical components of cellular signaling cascades.

Effects on Survivin Protein Expression and Cellular Localization

A pivotal target of this compound is the survivin protein, a member of the inhibitor of apoptosis (IAP) family. nih.govwikipedia.org Survivin plays a dual role in both promoting cellular division and inhibiting apoptosis, making it a significant target in oncology research. nih.govresearchgate.net It is highly expressed in most human cancers while being largely absent in healthy, differentiated tissues. wikipedia.orgresearchgate.net

This relocation is critical because survivin's functions are compartmentalized; its anti-apoptotic activities are primarily executed in the cytoplasm, while its role in regulating the cell cycle occurs in the nucleus. nih.govwikipedia.org The forced nuclear accumulation caused by this compound could therefore simultaneously disrupt its anti-apoptotic function and interfere with proper cell division. The precise mechanism, whether through the degradation of cytoplasmic survivin or a blockage of its nuclear export, requires further investigation. nih.gov

Table 1: Effect of this compound on Survivin Localization

Treatment GroupCytoplasmic Survivin Intensity (%)Nuclear Survivin Intensity (%)Key Finding
Control (Solvent) HighLowPredominantly cytoplasmic localization under normal conditions.
This compound LowHigh (91% of total)Dramatic and statistically significant shift to the nucleus. nih.gov

Influence on Mitochondrial Dynamics (e.g., Ca2+ release, membrane fission for related compounds)

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular health, respond to metabolic needs, and regulate processes like apoptosis. cam.ac.uknih.gov This dynamic balance is crucial, and its disruption is linked to numerous diseases. cam.ac.ukresearchgate.net Mitochondrial fission is regulated by proteins like the GTPase dynamin-related protein 1 (Drp1), while fusion is controlled by mitofusins (Mfn1, Mfn2) and optic atrophy 1 (OPA1). nih.gov

Mitochondria also play a central role in calcium (Ca2+) homeostasis. They can sequester and release Ca2+, influencing a variety of cellular signals. qiagen.com The release of mitochondrial Ca2+ can occur through distinct pathways, sometimes independently of changes to the mitochondrial membrane potential, and is a key event in the initiation of apoptosis. mdpi.comnih.gov

While the direct effects of this compound on mitochondrial dynamics, such as Ca2+ release or membrane fission, have not been detailed in the available scientific literature, these processes represent plausible areas of impact given the compound's influence on apoptotic pathways. For related compounds, disruption of mitochondrial quality control systems is a known mechanism of action. researchgate.net For instance, some chemical agents can induce mitochondrial fragmentation or impair the fusion machinery, leading to mitochondrial dysfunction. nih.govresearchgate.net

Induction of Apoptotic Pathways at the Cellular Level (e.g., loss of mitochondrial membrane potential for related compounds)

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. researchgate.net It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of effector caspases that execute cell death. wikipedia.org A critical event in the intrinsic pathway is the permeabilization of the mitochondrial outer membrane, which leads to the loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c. researchgate.netnih.gov

While direct studies on this compound's effect on ΔΨm are limited, its documented impact on survivin, an apoptosis inhibitor, strongly implies a pro-apoptotic mechanism. nih.govwikipedia.org Furthermore, research on structurally related compounds provides clear evidence of this pathway. A study on a novel quinoxalinone substituted spiropyrrolizine, which shares a core heterocyclic system, demonstrated potent induction of apoptosis in cancer cells by disrupting the mitochondrial membrane potential. nih.gov This disruption is a key indicator of mitochondrial dysfunction and a commitment point for apoptosis. nih.govnih.govfrontiersin.org The loss of ΔΨm was identified as a primary mechanism for the compound's anti-cancer effects. nih.gov

Table 2: Apoptotic Activity of a Related Quinoxalinone Substituted Pyrrolizine

Cell LineCompoundEffect on Mitochondrial Membrane Potential (ΔΨm)Result
MCF-7 (Breast Cancer) Quinoxalinone Pyrrolizine (4h)Disruption / LossInduction of Apoptosis nih.gov
HCT-116 (Colorectal Cancer) Quinoxalinone Pyrrolizine (4h)Disruption / LossInduction of Apoptosis nih.gov

Interaction with Microbial Cellular Structures and Functions

The pyrrolizine and related pyrrole (B145914) scaffolds are found in many natural products exhibiting antimicrobial properties. anserpress.orgnih.gov The mechanisms of action for these related compounds often involve the disruption of fundamental microbial processes, from compromising cell membrane integrity to inhibiting essential enzymes.

Alteration of Cell Permeability and Nucleic Acid Leakage (for related antimicrobials)

A common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane. nih.gov This action compromises the membrane's integrity, leading to increased permeability. dntb.gov.ua The loss of this selective barrier allows for the uncontrolled leakage of essential intracellular components, such as proteins and nucleic acids (DNA and RNA). researchgate.net The leakage of molecules absorbing at 260 nm is a standard method for quantifying nucleic acid release from damaged cells. researchgate.net This loss of vital macromolecules and the inability to maintain electrochemical gradients ultimately leads to bacterial cell death. nih.gov Although this specific mechanism has not been explicitly documented for this compound, it is a well-established mode of action for various classes of antimicrobial compounds, including some based on heterocyclic scaffolds. anserpress.orgnih.gov

Inhibition of Specific Microbial Enzymes (e.g., PBP3 in P. aeruginosa for pyrrolidine-2,3-diones)

Targeting specific and essential microbial enzymes is another key antibacterial strategy. nih.gov Compounds structurally related to this compound, such as those containing a pyrrolidine-2,3-dione (B1313883) core, have been identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. anserpress.org PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. anserpress.org Inhibition of PBP3 is a validated antibacterial strategy, and the discovery of non-β-lactam inhibitors like the pyrrolidine-2,3-diones presents a promising avenue for combating multidrug-resistant Gram-negative bacteria.

Table 3: Enzyme Inhibition by Related Pyrrolidine-2,3-dione Compounds

Compound ClassTarget EnzymeTarget OrganismMechanism of Action
Pyrrolidine-2,3-diones Penicillin-Binding Protein 3 (PBP3)Pseudomonas aeruginosaInhibition of cell wall synthesis enzyme. anserpress.org

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of p-Hydroxyphenopyrrozin is intrinsically linked to its unique chemical structure. The core scaffold, a pyrrolizidinone ring system, is fundamental to its function. The presence and position of substituents on this core dramatically influence the molecule's biological effects.

Key structural determinants include:

The p-hydroxyphenyl group: The hydroxyl (-OH) group on the phenyl ring is a critical feature. Its position and electronic properties are thought to be crucial for target interaction, potentially through hydrogen bonding.

The pyrrolizidinone core: This bicyclic system provides a rigid framework that correctly orients the key interacting groups. The stereochemistry of this core is also vital for activity. researchgate.net

The α,β-unsaturated ketone: This Michael acceptor moiety within the pyrrolone ring is essential for the potent cytotoxicity observed in some derivatives, suggesting a covalent interaction with biological targets. mdpi.com

Design and Synthesis of this compound Analogues and Derivatives

Driven by SAR insights, numerous analogues and derivatives of this compound have been designed and synthesized to probe the structural requirements for activity and to develop compounds with improved properties. scispace.comaragen.com Synthetic strategies often focus on modifying the aromatic ring, the pyrrolizidinone core, and the substituents attached to them. acs.orgrsc.org

For instance, the synthesis of brocapyrrozins A and B, which are derivatives of this compound, was achieved through the cultivation of the mangrove endophytic fungus Penicillium brocae MA-231. rsc.orgsemanticscholar.org Brocapyrrozin A features an additional N-containing moiety, while brocapyrrozin B is a 1,2-dihydrogenated derivative. rsc.org These modifications led to potent activity against the bacterium Staphylococcus aureus and the fungus Fusarium oxysporum. mdpi.comrsc.org

The following table summarizes the biological activities of this compound and some of its key derivatives:

Interactive Data Table: Biological Activity of this compound and Analogues
Compound Modification Observed Activity Source
This compound Parent Compound Baseline activity rsc.orgsemanticscholar.org
Brocapyrrozin A Addition of an N-containing moiety Potent activity against Staphylococcus aureus and Fusarium oxysporum mdpi.comrsc.org
Brocapyrrozin B 1,2-dihydrogenation of the pyrrolizidinone ring Similar NMR data to parent, indicating structural similarity rsc.org
Penicolinate A Analogue Potent cytotoxic activity researchgate.net

| 4-hydroxy-3-phenyl-1H-pyrrol-2(5H)-one | Analogue | Strong inhibitory activity against S. aureus and F. oxysporum | mdpi.com |

These synthetic efforts demonstrate that targeted chemical modifications can be used to modulate the biological activity spectrum of the this compound scaffold. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. oncodesign-services.comfrontiersin.orgfrontiersin.org For this compound and its analogues, QSAR studies help to quantify the impact of different structural features on their efficacy. nih.govfrontiersin.org

These models are built using descriptors that encode various aspects of the molecules' structures, such as:

Electronic properties: (e.g., partial charges, dipole moments) which can be calculated using methods like the Hartree-Fock method. scirp.org

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (which describe molecular branching and connectivity)

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning a set of analogues and calculating their steric and electrostatic fields. researchgate.net The resulting data is then analyzed using statistical methods like Multiple Linear Regression (MLR) to generate a model that can predict the activity of new, untested compounds. mdpi.commdpi.com Successful QSAR models for this compound derivatives can achieve high correlation coefficients (R²) and predictive abilities (Q²), validating their utility in guiding the design of new analogues. researchgate.netrsc.org

Computational Chemistry in SAR Analysis (e.g., molecular modeling, docking simulations)

Computational chemistry plays a pivotal role in understanding the SAR of this compound at a molecular level. oncodesign-services.comnih.gov Techniques like molecular modeling and docking simulations provide insights into how these compounds interact with their biological targets. nih.govscifiniti.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor protein. fortunejournals.comnih.gov By simulating the binding process, researchers can:

Identify key amino acid residues in the active site that interact with the ligand. mdpi.comnih.gov

Visualize the binding mode, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Estimate the binding affinity (docking score), which can be correlated with experimental activity data. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.commdpi.com This provides a more realistic view of the interaction, accounting for the flexibility of both the ligand and the protein. mdpi.com

These computational approaches, often used in conjunction with pharmacophore modeling, help to build a comprehensive picture of the SAR. mdpi.comresearchgate.netnih.gov For example, docking studies might reveal that the p-hydroxyl group forms a critical hydrogen bond with a specific residue in the target's active site, explaining its importance for biological activity. nih.gov This information is invaluable for the rational design of new derivatives with enhanced potency and selectivity. researchgate.netekb.eg

Analytical and Spectroscopic Characterization Methods in Research

Advanced Spectroscopic Techniques for Structure Elucidation

Modern spectroscopy is the cornerstone for characterizing novel natural products like p-hydroxyphenopyrrozin. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for assigning the chemical structure. researchgate.netjfda-online.com

One-dimensional ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ismrm.org The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons. cmu.ac.th

2D NMR techniques are essential for assembling the molecular structure by establishing correlations between nuclei. Key 2D experiments used in the characterization of this compound and its derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). It is instrumental in piecing together spin systems within the molecule, such as the protons on the pyrrolizidine (B1209537) ring. researchgate.netsdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹JCH). sdsu.educolumbia.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). columbia.edu It is vital for connecting different fragments of the molecule, for instance, linking the p-hydroxyphenyl group to the pyrrolizidinone core by showing a correlation from the aromatic protons to the carbons of the heterocyclic ring. researchgate.netsdsu.eduresearchgate.net

The collective data from these experiments allow for the complete assignment of all proton and carbon signals, confirming the planar structure of this compound.

Table 1: Representative NMR Spectral Data for this compound Analogs Note: Specific data for this compound is not publicly available. This table shows representative data for similar structures reported in the literature to illustrate the type of information obtained.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2-~172.0H-3, H-8
3~7.0~130.0C-2, C-4', C-7a
5~3.0~35.0C-6, C-7
6~2.0~25.0C-5, C-7
7~3.5~45.0C-5, C-6, C-8
8~4.5~60.0C-2, C-7, C-7a
7a-~80.0H-3, H-8
1'-~125.0H-2', H-6'
2', 6'~7.2 (d, J ≈ 8.5 Hz)~129.0C-4', C-1'
3', 5'~6.8 (d, J ≈ 8.5 Hz)~115.0C-1', C-4'
4'-~158.0H-2', H-3', H-5', H-6'

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for this class of compounds, which typically generates a protonated molecular ion ([M+H]⁺). alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (to several decimal places), which allows for the determination of the compound's elemental formula. alevelchemistry.co.uknih.govbiocompare.com This is a critical step in distinguishing this compound from other compounds that might have the same nominal mass. For example, HRMS can confirm the presence of the specific number of carbon, hydrogen, nitrogen, and oxygen atoms consistent with the proposed structure. researchgate.net

Table 2: Mass Spectrometry Data for this compound

TechniqueIon ModeObserved m/zInferred Information
ESI-MSPositive[M+H]⁺Molecular Weight
HR-ESI-MSPositivePrecise m/z of [M+H]⁺Elemental Formula (e.g., C₁₄H₁₅NO₃)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems. nih.govlibretexts.org The this compound molecule contains a p-hydroxyphenyl group conjugated to an enone system, which results in characteristic absorption maxima (λmax) in the UV region. jove.commasterorganicchemistry.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. uobabylon.edu.iqspectroscopyonline.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), ketone (C=O), alkene (C=C), and aromatic ring functional groups. msu.edulibretexts.org

Table 3: Expected Spectroscopic Data for this compound

SpectroscopyExpected FeatureWavelength/WavenumberAssignment
UV-Visλmax~220-300 nmπ → π* transitions of the conjugated enone and aromatic ring
IRBroad absorption~3200-3400 cm⁻¹O-H stretch (phenolic)
Strong, sharp absorption~1680-1700 cm⁻¹C=O stretch (ketone, conjugated)
Medium absorption~1600-1650 cm⁻¹C=C stretch (alkene and aromatic)
Medium absorption~1250 cm⁻¹C-O stretch (phenol)

Chromatographic and Separation Methodologies for Isolation and Purification

The isolation of this compound from its natural source, typically a fungal culture, involves a series of chromatographic steps. scispace.com Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. banglajol.info

Initially, a crude extract is often subjected to open column chromatography using a stationary phase like silica (B1680970) gel. banglajol.info A gradient of solvents with increasing polarity (e.g., starting with heptane (B126788) and gradually adding ethyl acetate) is used as the mobile phase to separate the mixture into fractions of decreasing complexity. scispace.com

Fractions containing the target compound are then further purified, commonly using High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netmdpi.com Reversed-phase HPLC, with a C18 column as the stationary phase and a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol, is effective for purifying polar compounds like this compound.

Crystallographic Analysis for Absolute Configuration Determination (e.g., X-ray Crystallography)

While spectroscopic methods determine the planar structure of this compound, they cannot definitively establish its absolute configuration—the precise 3D arrangement of its atoms. For this, single-crystal X-ray crystallography is the gold standard. nih.govmdpi.com

This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. scispace.com The resulting diffraction pattern is used to calculate an electron density map, which in turn reveals the exact position of each atom in the crystal lattice. researchgate.net This analysis unequivocally determines the relative and absolute stereochemistry of all chiral centers, such as the C-7a position in this compound, confirming its (S) or (R) configuration. jfda-online.comscispace.com

Derivatization Methods for Structural Confirmation

Chemical derivatization involves reacting the target molecule with a reagent to form a new compound (a derivative) with altered properties. This can be used to confirm the presence of specific functional groups and assist in structural elucidation. jfda-online.com For example, reacting this compound with a reagent that specifically targets hydroxyl groups (e.g., an acylating or silylating agent) would produce a derivative with an increased molecular weight, which can be confirmed by mass spectrometry. cmu.ac.thnih.gov This change confirms the number of hydroxyl groups present in the original molecule. In some cases, derivatization is also used to create diastereomers from enantiomers using a chiral reagent, which can then be analyzed by chromatography or NMR to help determine the absolute configuration. jfda-online.comnih.gov

Future Research Directions and Potential Academic Applications

Exploration of Novel Microbial Sources and Under-Expressed Metabolic Potential

The discovery of p-hydroxyphenopyrrozin from the marine-derived fungus Chromocleista sp., isolated from a deep-water sediment sample in the Gulf of Mexico, highlights the largely untapped reservoir of novel bioactive compounds in marine and other extreme environments. nih.govnova.edusci-hub.se Future research will focus on bioprospecting for new microbial producers of this compound and its analogs from diverse and underexplored ecological niches. nih.govfrontiersin.org This includes deep-sea sediments, hydrothermal vents, and organisms living in symbiotic relationships, such as those associated with sponges and algae. mdpi.comtandfonline.comdokumen.pub

A significant challenge in natural product discovery is that many microbial biosynthetic gene clusters are "silent" or poorly expressed under standard laboratory conditions. rsc.orgresearchgate.net The "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters such as media composition, temperature, and pH, has proven effective in activating these cryptic pathways. rsc.orgmdpi.commdpi.com For instance, the endophytic fungus Penicillium brocae MA-231, when cultured in Czapek medium, produced this compound derivatives, brocapyrrozins A and B, which were not detected in other media like potato dextrose broth. rsc.orgmdpi.commdpi.com This demonstrates the potential of the OSMAC strategy to unlock the full metabolic potential of a single microbial strain and yield a greater diversity of chemical structures. researchgate.netresearchgate.net Epigenetic modification, using chemical elicitors that inhibit enzymes like histone deacetylases and DNA methyltransferases, is another powerful tool to induce the expression of silent gene clusters and discover novel metabolites. mdpi.commdpi.com

Advanced Biosynthetic Engineering for Sustainable Production

Once the biosynthetic genes are identified, metabolic engineering and synthetic biology tools can be employed to enhance the production of this compound in its native producer or a heterologous host. This could involve overexpressing key biosynthetic enzymes, knocking out competing metabolic pathways, and optimizing fermentation conditions to create a sustainable and high-yielding production platform. nih.gov Such advancements are crucial to provide a consistent and scalable supply of the compound for further research and potential therapeutic applications. researchgate.neteuropa.euun.org

Comprehensive Elucidation of Molecular Mechanisms of Action

Initial studies have revealed that this compound exhibits antifungal activity against Candida albicans and can affect the cellular localization of the survivin protein, an important regulator of apoptosis and cell division. sci-hub.semdpi.comnih.gov However, a detailed understanding of its molecular targets and mechanisms of action is still lacking. Future research will employ a range of biochemical and cell-based assays to identify the specific cellular components with which this compound interacts.

Techniques such as affinity chromatography, proteomics, and thermal shift assays can be used to pull down and identify direct binding partners. Further investigation into its effect on survivin localization could reveal novel insights into the regulation of this key cancer-related protein. nih.gov Understanding the precise molecular interactions will be crucial for explaining its biological activities and for guiding the rational design of more potent and selective derivatives.

Rational Design and Synthesis of Potent Derivatives with Targeted Activities

With a foundational understanding of its structure-activity relationships, researchers can embark on the rational design and synthesis of novel this compound derivatives. nih.gov The core pyrrolidin-2,3-dione scaffold present in this compound and related natural products like phenopyrrozin (B1248551) has been identified as a promising heterocyclic scaffold with antimicrobial properties. nih.govresearchgate.net

Medicinal chemistry campaigns can systematically modify different parts of the this compound molecule, such as the p-hydroxyphenyl group and the pyrrolizidinone core, to enhance its potency, selectivity, and pharmacokinetic properties. nih.govacademie-sciences.fr For example, the synthesis of derivatives could aim to improve its antifungal activity or to develop compounds with potent and specific anti-cancer properties by optimizing their interaction with targets like survivin. nih.gov The concise synthetic routes developed for the natural product itself can serve as a platform for generating a library of analogs for biological screening. wilddata.cnscispace.com

Integration of Omics Data (e.g., genomics, metabolomics) for Discovery and Mechanistic Insights

The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to natural product discovery and characterization. rsc.orgnih.govnih.gov By correlating genomic data (the biosynthetic gene clusters) with metabolomic data (the produced small molecules), researchers can more rapidly identify the genetic basis for the production of this compound and its derivatives. researchgate.netkobv.de

This integrated workflow can reveal the regulatory networks that control the expression of the biosynthetic pathway and provide insights into how environmental cues influence metabolite production. frontiersin.orgnih.gov Furthermore, analyzing the global metabolic changes in cells treated with this compound can help to elucidate its mechanism of action by identifying perturbed metabolic pathways. nih.gov This holistic approach will accelerate the discovery of new analogs, improve our understanding of their biosynthesis and biological function, and ultimately facilitate their development for academic and therapeutic purposes.

Q & A

Q. What are the recommended protocols for synthesizing p-Hydroxyphenopyrrozin in laboratory settings?

Synthesis should follow cyclization and functionalization steps similar to antipyrine derivatives, where nucleophilic substitution and methylation are critical. Use ethyl acetoacetate as a precursor and dimethyl sulfate for methylation under controlled alkaline conditions . Optimize reaction parameters (temperature, solvent polarity) using fractional factorial design to maximize yield. Monitor intermediates via TLC or HPLC.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Conduct accelerated stability studies under ICH Q1A guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Quantify degradation products using HPLC-MS with reference standards (e.g., impurities listed in pharmacopeial monographs) . Compare degradation kinetics via Arrhenius plots to predict shelf life.

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Validate LC-MS/MS methods with calibration curves (1–1000 ng/mL) in plasma/serum. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Assess precision (RSD <15%), recovery (>80%), and sensitivity (LOQ ≤1 ng/mL) per FDA bioanalytical guidelines .

Q. What safety protocols are essential for handling this compound in the lab?

Use nitrile gloves, chemical-resistant suits, and fume hoods for synthesis. Inspect PPE integrity before use and dispose of contaminated materials as hazardous waste. Store the compound in airtight containers at -20°C, segregated from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

Adopt the PICO framework :

  • Population : Target enzymes/receptors (e.g., kinase isoforms).
  • Intervention : Synthetic analogs with modified hydroxyl/pyrrole groups.
  • Comparison : Wild-type vs. mutant protein binding assays.
  • Outcome : IC₅₀ values or binding affinity (Kd).
    Use molecular docking (AutoDock Vina) paired with in vitro validation to prioritize analogs .

Q. How should conflicting data on this compound’s mechanism of action be resolved?

Apply systematic review principles (PRISMA guidelines):

  • Screen studies for bias using ROBINS-I tool.
  • Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic).
  • Conduct sensitivity analyses by excluding low-quality studies or outliers .

Q. What methodologies are suitable for assessing chronic toxicological effects of this compound?

Follow ATSDR guidelines:

  • In vivo : 90-day rodent studies with histopathology (liver/kidney) and hematology.
  • In vitro : Ames test for mutagenicity + micronucleus assay.
  • Dose-response modeling : Benchmark dose (BMD) analysis to identify NOAEL/LOAEL .

Q. How can methodological rigor be improved in studies investigating this compound’s pharmacokinetics?

Adhere to MISTIC reporting standards:

  • Predefine sampling intervals (e.g., 0.5, 1, 2, 4, 8, 24 hrs post-dose).
  • Use population pharmacokinetic models (NONMEM) to account for inter-individual variability.
  • Report extraction efficiency and matrix effect validation in supplemental data .

Q. What strategies identify and quantify impurities in this compound batches?

  • Forced degradation : Acid/Base hydrolysis, oxidation (H₂O₂), and photolysis.
  • Impurity profiling : Compare retention times and mass spectra against EP/USP reference standards (e.g., MM0228.08, MM0228.10) .
  • Quantify using bracketed calibration with impurity-specific response factors.

Q. How can reproducibility challenges in this compound studies be mitigated?

  • Pre-register protocols (OSF, ClinicalTrials.gov ) with detailed SOPs.
  • Share raw spectra/chromatograms in public repositories (Zenodo).
  • Use false discovery rate (FDR) correction (Benjamini-Hochberg procedure) for multi-hypothesis testing to reduce Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.